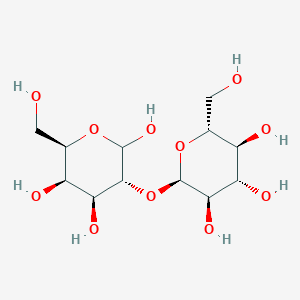

2-O-alpha-D-glucopyranosyl-D-galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-O-alfa-D-glucopiranosil-D-galactopiranosa es un compuesto glicosídico con la fórmula molecular C12H22O11. Está compuesta por una unidad de D-galactopiranosa unida a una unidad de D-glucopiranosil a través de un enlace alfa-glucosídico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-O-alfa-D-glucopiranosil-D-galactopiranosa se puede lograr a través de métodos enzimáticos. Un enfoque común implica el uso de glicosiltransferasas, que catalizan la transferencia de una porción glucopiranosil a un aceptor galactopiranosa. Las condiciones de reacción típicamente incluyen un sistema de amortiguador acuoso, pH óptimo y temperatura para garantizar la actividad enzimática .

Métodos de Producción Industrial

La producción industrial de 2-O-alfa-D-glucopiranosil-D-galactopiranosa a menudo emplea procesos biotecnológicos. La síntesis enzimática es preferida debido a su especificidad y eficiencia. El uso de la tecnología de ADN recombinante permite la producción de grandes cantidades de glicosiltransferasas, que se pueden utilizar para catalizar la formación del glucósido deseado en biorreactores .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-O-alfa-D-glucopiranosil-D-galactopiranosa se somete a varias reacciones químicas, incluida la hidrólisis, oxidación y glicosilación. La hidrólisis puede ocurrir en condiciones ácidas o enzimáticas, rompiendo el enlace glucosídico y produciendo los monosacáridos constituyentes .

Reactivos y Condiciones Comunes

Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) o hidrólisis enzimática usando glucosidasas.

Oxidación: Agentes oxidantes como el periodato pueden escindir el enlace glucosídico.

Glicosilación: Glicosiltransferasas en presencia de sustratos donantes como UDP-glucosa.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen D-glucosa y D-galactosa, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

La 2-O-alfa-D-glucopiranosil-D-galactopiranosa tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la formación y escisión del enlace glucosídico.

Biología: Se investiga por su papel en los procesos celulares que implican la glicosilación.

Medicina: Posibles aplicaciones terapéuticas debido a su participación en las vías de glicosilación.

Industria: Utilizado en la producción de productos glicosilados para las industrias alimentaria y cosmética

Mecanismo De Acción

El mecanismo de acción de la 2-O-alfa-D-glucopiranosil-D-galactopiranosa implica su interacción con enzimas y receptores específicos en los sistemas biológicos. Las glicosiltransferasas catalizan la formación del enlace glucosídico, mientras que las glucosidasas pueden hidrolizarlo. El compuesto puede modular varias vías bioquímicas alterando los patrones de glicosilación en proteínas y lípidos .

Comparación Con Compuestos Similares

Compuestos Similares

- alfa-D-glucopiranosil alfa-D-galactopiranósido

- 2-O-alfa-D-glucopiranosil-L-ácido ascórbico

- 2-O-alfa-D-glucosil glicerol

Singularidad

La 2-O-alfa-D-glucopiranosil-D-galactopiranosa es única debido a su enlace glucosídico específico y la combinación de unidades de glucosa y galactosa.

Propiedades

Fórmula molecular |

C12H22O11 |

|---|---|

Peso molecular |

342.30 g/mol |

Nombre IUPAC |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1 |

Clave InChI |

HIWPGCMGAMJNRG-XIEPDHIPSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)

![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)